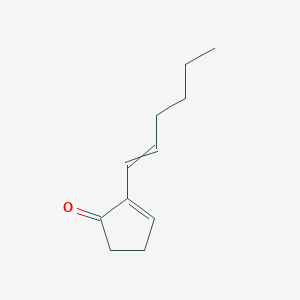

2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one

Description

Structure

3D Structure

Properties

CAS No. |

62803-95-6 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-hex-1-enylcyclopent-2-en-1-one |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h5,7-8H,2-4,6,9H2,1H3 |

InChI Key |

CXPUONAQCOEECQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC1=CCCC1=O |

Origin of Product |

United States |

Mechanistic Elucidation and Advanced Computational Studies of 2 Hex 1 En 1 Yl Cyclopent 2 En 1 One Transformations

Theoretical Investigations of Reaction Mechanisms and Transition States (e.g., Density Functional Theory)

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the complex reaction mechanisms involving cyclopentenone structures. While specific DFT studies focusing exclusively on 2-(hex-1-en-1-yl)cyclopent-2-en-1-one are not extensively detailed in publicly available literature, the principles can be understood from studies on analogous systems. These computational investigations provide deep insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally. nih.govmdpi.com

For instance, in manganese-catalyzed syntheses of acyl cyclopentenes, DFT calculations have been employed to elucidate a multi-step mechanism. nih.gov Such studies typically involve mapping the potential energy surface for proposed reaction pathways, such as acceptorless alcohol dehydrogenation, aldol (B89426) condensation, and radical-initiated ring expansion. nih.gov The calculations can determine the energies of reactants, intermediates, transition states (TS), and products. This allows researchers to identify the rate-determining step of a reaction by finding the highest activation energy barrier. For example, a deuterium (B1214612) kinetic isotope effect experiment combined with DFT can indicate that the dehydrogenation of a secondary alcohol precursor is the slowest step in a catalytic cycle. nih.gov

These theoretical models are crucial for understanding selectivity. In one study, computational analysis revealed that an entropy-driven, alcohol-assisted hydrogen liberation from a metal-hydride complex was more favorable than the hydrogenation of the unsaturated cyclopentene (B43876) product, thereby explaining the observed product selectivity. nih.gov DFT calculations can model different potential pathways, such as stepwise radical-mediated versus concerted cycloadditions, with the calculated energy barriers indicating the most probable mechanism. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials (e.g., cyclopropyl (B3062369) methanol (B129727) + methyl ketone) | 0.0 |

| Intermediate 1 | Dehydrogenated Ketone | +5.2 |

| TS1 | Transition State for Aldol Condensation | +15.8 |

| Intermediate 2 | Vinyl Cyclopropenone Intermediate | -3.1 |

| TS2 (RDS) | Transition State for Ring Expansion (Rate-Determining Step) | +22.5 |

| Product | Acyl Cyclopentene | -12.7 |

This table represents hypothetical data based on typical values found in computational studies of similar catalytic reactions to illustrate the type of information generated from DFT calculations.

Analysis of Stereochemical Control and Diastereoselectivity in Cyclopentenone Synthesis

The synthesis of substituted cyclopentenones like 2-(hex-1-en-1-yl)cyclopent-2-en-1-one often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of their synthesis. nih.gov The ability to selectively produce one stereoisomer over others (diastereoselectivity) is paramount, particularly when these molecules are used as intermediates for complex bioactive compounds such as prostaglandins (B1171923). nih.govacs.org

Several established synthetic strategies allow for high levels of diastereoselectivity. The choice of method often depends on the desired substitution pattern and the nature of the starting materials. thieme-connect.com

Nazarov Cyclization : This is a classic method for synthesizing cyclopentenones via the 4π-electrocyclization of a divinyl ketone. acs.org The stereochemical outcome of the reaction is governed by the conrotatory motion of the pentadienyl cation intermediate. In the absence of any controlling element, a racemic mixture results. However, diastereoselectivity can be induced by using chiral auxiliaries attached to the dienone substrate, which forces the cyclization to proceed in a specific direction. acs.org

Pauson-Khand Reaction : This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a powerful tool for constructing the cyclopentenone core. thieme-connect.com Diastereoselectivity in intramolecular versions of this reaction is often high, dictated by the geometry of the enyne substrate. For intermolecular reactions, the regioselectivity and diastereoselectivity depend significantly on steric factors of the substituents on both the alkene and alkyne. thieme-connect.com

Michael Addition Cascades : Cascade reactions involving Michael additions can lead to highly functionalized cyclic systems with excellent diastereoselectivity. beilstein-journals.org For example, a cascade inter–intramolecular double Michael reaction can produce highly substituted cyclohexanones with complete diastereoselectivity in many cases. The stereochemical outcome is rationalized by analyzing the stability of the possible transition states, where steric interactions like 1,3-allylic strain can destabilize one approach, favoring the formation of a single diastereomer. beilstein-journals.org

Control of the relative configuration of substituents on the cyclopentenone ring can be achieved either by starting with a precursor where the stereocenters are already defined or by creating them in a diastereoselective manner during the ring-forming step. thieme-connect.com

| Reaction Type | General Mechanism | Method of Stereochemical Control | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Nazarov Cyclization | 4π-Electrocyclization | Chiral auxiliary, substrate control | Can exceed 95:5 |

| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Substrate geometry (intramolecular), steric hindrance | Often >90:10 for intramolecular reactions |

| Gold-Catalyzed Rearrangement | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Chirality transfer from chiral starting material | High fidelity, leading to >94% ee |

| Michael Addition Cascade | Inter/Intramolecular Conjugate Additions | Transition state stability (e.g., avoiding allylic strain) | Can be >99:1 (complete diastereoselectivity) |

This table summarizes general findings for these reaction classes as specific data for 2-(hex-1-en-1-yl)cyclopent-2-en-1-one is not available.

Quantum Chemical Insights into the Reactivity Profiles of α,β-Unsaturated Ketone Systems

The reactivity of 2-(hex-1-en-1-yl)cyclopent-2-en-1-one is dominated by the α,β-unsaturated ketone functional group, also known as an enone. Quantum chemical calculations provide fundamental insights into the electronic structure that governs the characteristic reactions of this motif. libretexts.org

The key feature of an α,β-unsaturated carbonyl system is the conjugation between the alkene C=C double bond and the carbonyl C=O double bond. This conjugation delocalizes the π-electrons across all four atoms. Resonance theory illustrates that this delocalization results in a partial positive charge not only on the carbonyl carbon but also on the β-carbon. libretexts.org This makes the β-carbon an electrophilic site, susceptible to attack by nucleophiles. libretexts.orgnih.gov

Quantum chemistry describes this phenomenon through the analysis of molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) of an enone system typically has large orbital coefficients on both the carbonyl carbon and the β-carbon. Nucleophilic attack, which involves the interaction of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the electrophile's LUMO, can therefore occur at either site.

1,2-Addition : Attack at the carbonyl carbon.

1,4-Addition (Conjugate or Michael Addition) : Attack at the β-carbon. libretexts.org

Quantum chemical calculations can quantify the electrophilicity and predict the most likely site of attack. The electrophilicity index (ω) is a parameter derived from DFT that measures a molecule's ability to accept electrons. nih.gov Comparing the ω values and the energies of the LUMO (ELUMO) for different enones can reveal trends in their reactivity. A lower ELUMO generally corresponds to higher reactivity toward nucleophiles. The presence of the electron-withdrawing carbonyl group significantly lowers the LUMO energy of the conjugated alkene, making it more reactive than an isolated double bond. nih.gov This inherent reactivity makes α,β-unsaturated carbonyl compounds susceptible to forming covalent adducts with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, a process that underlies the biological activity and potential toxicity of some of these compounds. nih.govresearchgate.net

| Compound | LUMO Energy (ELUMO) (eV) | Electrophilicity Index (ω) | Predicted Reactivity |

|---|---|---|---|

| Acrolein | -2.85 | 1.89 | High |

| Methyl Vinyl Ketone | -2.51 | 1.75 | High |

| Cyclopentenone | -2.30 | 1.61 | Moderate |

| Propene (for comparison) | +1.45 | 0.78 | Low (as an electrophile) |

Data in this table is illustrative, compiled from various computational studies on representative enone structures to show general trends.

Green Chemistry Principles in the Synthesis of Cyclopentenone Derivatives

Development and Application of Sustainable Solvent Systems (e.g., Deep Eutectic Solvents, Water)

A key principle of green chemistry is the use of safer and more environmentally benign solvents. In cyclopentenone synthesis, a significant shift from traditional volatile organic compounds (VOCs) to sustainable alternatives like deep eutectic solvents (DESs) and water has been explored.

Deep Eutectic Solvents (DESs)

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable sources. A notable example is the use of a choline (B1196258) chloride-urea mixture for the synthesis of cyclopentenone derivatives from furfural (B47365), a biomass-derived starting material. nih.govnih.govscentree.co This DES acts as both the solvent and a catalyst, facilitating the transformation under mild conditions. nih.gov An advantage of this system is the reusability of the DES for several reaction cycles without a significant drop in product yield, enhancing the economic and environmental viability of the process. nih.govscentree.co

For the synthesis of a molecule like 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one, a DES could potentially be employed in a key aldol (B89426) condensation step between cyclopentanone (B42830) and hexanal. The unique solvent properties of DESs can influence reaction rates and selectivities.

Water

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. In the context of cyclopentenone synthesis, water is particularly effective in metal-catalyzed rearrangements of furfural derivatives. nih.gov The reaction is often carried out under acidic conditions at elevated temperatures. nih.gov The use of water as a solvent avoids the environmental and health hazards associated with many organic solvents.

Table 1: Sustainable Solvent Systems in Cyclopentenone Synthesis

| Solvent System | Starting Material | Key Advantages | Potential Application for 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one |

|---|---|---|---|

| Choline chloride-Urea (DES) | Furfural | Biodegradable, reusable, non-toxic, derived from renewable resources. nih.govnih.govscentree.co | Aldol condensation of cyclopentanone and hexanal. |

| Water | Furfural Derivatives | Abundant, non-toxic, non-flammable. nih.gov | Catalytic cyclization and condensation reactions. |

Catalysis-Driven Transformations for Enhanced Atom Economy and Reaction Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity, thereby maximizing atom economy and reducing waste. Both metal-based and non-metal-based catalytic systems have been developed for cyclopentenone synthesis.

Metal catalysts are widely used in organic synthesis for their ability to facilitate a broad range of transformations.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity. Gold(I) catalysts, for example, have been used in the synthesis of substituted 2-cyclopentenones, where a proton source as an additive is often required to achieve good yields. acs.org Palladium-catalyzed reactions are also prevalent, such as in the reductive cyclization of certain nitrile compounds to access the cyclopentenone core. ucl.ac.uk

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recycling. In the conversion of furfural to cyclopentanone, bimetallic catalysts such as Ni-Cu supported on metal-organic frameworks (MOFs) have shown high efficiency and selectivity. nih.gov These catalysts can be used under milder conditions and with lower metal loadings compared to traditional systems. nih.gov Carbon-supported Pd-Cu catalysts have also demonstrated high selectivity in the rearrangement of furfural to cyclopentanone. nih.gov

Table 2: Examples of Metal Catalysts in Cyclopentenone Synthesis

| Catalyst Type | Catalyst Example | Transformation | Key Features |

|---|---|---|---|

| Homogeneous | Gold(I) complexes | Cyclization reactions | Requires proton source additive for good yields. acs.org |

| Homogeneous | Palladium complexes | Reductive cyclization of nitriles | Access to cyclopentenone core. ucl.ac.uk |

| Heterogeneous | Ni-Cu@MOF-5 | Furfural to cyclopentanone | High efficiency and selectivity, reduced metal loading. nih.gov |

| Heterogeneous | Carbon-supported Pd-Cu | Furfural to cyclopentanone | High selectivity. nih.gov |

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic and expensive metals. In the synthesis of functionalized cyclopentanes, which can be precursors to cyclopentenones, O-trimethylsilyldiphenylprolinol has been studied as a catalyst for tandem conjugate addition/α-alkylation reactions. organic-chemistry.org Chiral BINOL and octahydro-BINOL N-triflyl phosphoramides have been employed as Brønsted acid catalysts in enantioselective Nazarov reactions to produce optically active 2-substituted cyclopentenones. odinity.com

Biocatalysis

Biocatalysis employs enzymes to carry out chemical transformations, offering high selectivity under mild conditions and reducing the environmental impact. Lipases are a class of enzymes that have been successfully used in the kinetic resolution of racemic mixtures of cyclopentenone derivatives. odinity.com This enzymatic resolution is a well-established method that provides access to chiral cyclopentenones, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. odinity.comdb-thueringen.de A combination of parallel chemical synthesis and biocatalysis has been used to prepare and amplify libraries of cross-conjugated cyclopentenones. nih.gov

Implementation of Flow Chemistry and Continuous Processing for Scalable and Sustainable Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuous stream rather than in a batch reactor. This technology offers several advantages for sustainable production, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. kcl.ac.ukmdpi.com

A flow-based multi-step process has been developed for the synthesis of a highly functionalized cyclopentenone building block. kcl.ac.uk This process utilizes a Vaportec E-series platform with coil reactors and demonstrates high productivity and yield. kcl.ac.uk The use of continuous flow can significantly reduce reaction times and improve process control compared to traditional batch methods. mdpi.comthieme-connect.com Microwave-assisted continuous flow reactors have also been employed for the synthesis of cyclopentenone derivatives, offering rapid heating and shorter reaction times. youtube.com

For the production of 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one, a continuous flow process could be designed for the key condensation and dehydration steps. This would allow for precise control of reaction parameters, potentially leading to higher yields and purity, while minimizing waste and energy consumption.

Table 3: Comparison of Batch vs. Flow Chemistry for Cyclopentenone Synthesis

| Feature | Batch Processing | Flow Chemistry/Continuous Processing |

|---|---|---|

| Safety | Higher risk with large volumes of reagents. | Enhanced safety due to small reactor volumes and better control. mdpi.com |

| Heat & Mass Transfer | Often limited, leading to temperature gradients. | Excellent heat and mass transfer, precise temperature control. mdpi.comthieme-connect.com |

| Scalability | Can be challenging and require process redesign. | Easier to scale up by running the system for longer or "numbering-up" reactors. kcl.ac.ukthieme-connect.com |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. kcl.ac.ukmdpi.com |

| Productivity | Generally lower for a given reactor size. | Higher productivity due to continuous operation. kcl.ac.uk |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research of 2 Hex 1 En 1 Yl Cyclopent 2 En 1 One

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Trace Impurity Analysis

High-resolution mass spectrometry is an indispensable tool for the definitive identification of organic compounds by providing a highly accurate mass measurement of the molecular ion. For 2-(Hex-1-en-1-yl)cyclopent-2-en-1-one, with a molecular formula of C₁₁H₁₆O, the theoretical exact mass can be calculated. nih.gov This precise mass allows for the unambiguous determination of its elemental composition, distinguishing it from other potential isobaric compounds.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. This capability is crucial not only for confirming the primary structure but also for identifying trace impurities that may be present from the synthetic process, such as starting materials, byproducts, or isomers.

The fragmentation patterns observed in the mass spectrum provide further structural information. In α,β-unsaturated ketones, common fragmentation pathways include cleavage of the alkyl side chain and various rearrangements within the cyclopentenone ring. researchgate.netacs.org Analysis of these fragment ions by tandem mass spectrometry (MS/MS) can further elucidate the connectivity of the molecule.

| Ion/Fragment Formula | Description | Predicted m/z (Da) |

|---|---|---|

| [C₁₁H₁₆O]⁺˙ | Molecular Ion | 164.12012 |

| [C₁₀H₁₃O]⁺ | Loss of CH₃ | 149.09664 |

| [C₉H₁₃]⁺ | Loss of C₂H₃O (Acyl group) | 121.10173 |

| [C₇H₇O]⁺ | Cleavage of butyl group from side chain | 107.04969 |

| [C₆H₇O]⁺ | Cyclopentenone ring with vinyl group | 95.04969 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the assignment of all proton and carbon signals and reveals the connectivity within the 2-(Hex-1-en-1-yl)cyclopent-2-en-1-one molecule.

The ¹H NMR spectrum would provide information on the chemical environment of each proton. Protons on the cyclopentenone ring and the vinylic protons of the hexenyl chain are expected to resonate in the downfield region due to the deshielding effects of the conjugated system. chemicalbook.com The coupling constants (J-values) between the vinylic protons on the hexenyl side chain are critical for determining the stereochemistry (E or Z configuration) of the double bond.

The ¹³C NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms, including the characteristic signal of the carbonyl carbon in the downfield region. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C1) | - | ~209 |

| C=CH (C2) | - | ~145 |

| C=CH (C3) | ~7.4 | ~160 |

| CH₂ (C4) | ~2.4 | ~35 |

| CH₂ (C5) | ~2.6 | ~28 |

| =CH- (C1') | ~6.8 | ~140 |

| =CH- (C2') | ~6.2 | ~135 |

| CH₂ (C3') | ~2.2 | ~32 |

| CH₂ (C4') | ~1.4 | ~30 |

| CH₂ (C5') | ~1.3 | ~22 |

| CH₃ (C6') | ~0.9 | ~14 |

Advanced Chromatographic Techniques (e.g., Multi-dimensional Chromatography, HPLC, GC-MS) for Separation and Purity Assessment of Complex Reaction Mixtures

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its final purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for this purpose. nrel.gov

HPLC, particularly in a reverse-phase mode using a C18 column, is well-suited for the analysis of moderately polar compounds like 2-(Hex-1-en-1-yl)cyclopent-2-en-1-one. sielc.com A gradient elution with a mobile phase consisting of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector would be effective due to the presence of the conjugated chromophore.

GC-MS is a powerful technique for analyzing volatile compounds. The compound would first be separated on a capillary column based on its boiling point and polarity, and then detected by a mass spectrometer, which provides both quantitative data and structural information for peak identification. nrel.gov This is particularly useful for identifying volatile impurities. For complex mixtures containing multiple isomers, multi-dimensional chromatography (e.g., GCxGC) can offer superior resolving power.

| Technique | Parameter | Illustrative Condition |

|---|---|---|

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile; Gradient elution | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~225 nm | |

| GC-MS | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium | |

| Temperature Program | Initial 50°C, ramp to 250°C | |

| Detection | Electron Ionization (EI), full scan mode |

Infrared and UV-Visible Spectroscopy for Functional Group Analysis and Conjugation Studies of Enone Systems

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.

IR spectroscopy is used to identify the characteristic vibrations of the functional groups present. For 2-(Hex-1-en-1-yl)cyclopent-2-en-1-one, the most prominent absorption bands would be the C=O stretch of the ketone and the C=C stretches of the cyclopentenone ring and the hexenyl side chain. The stretching frequency of the carbonyl group is lowered due to conjugation, a key diagnostic feature.

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the enone. The molecule is expected to exhibit a strong absorption band corresponding to a π→π* electronic transition and a weaker band at a longer wavelength for the n→π* transition. youtube.comlibretexts.org The position of the maximum absorbance (λmax) is influenced by the extent of conjugation; the presence of the hexenyl substituent in conjugation with the cyclopentenone ring results in a bathochromic (red) shift compared to the unsubstituted cyclopentenone. libretexts.org

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | C-H stretch (sp²) | ~3100-3000 |

| C-H stretch (sp³) | ~2960-2850 | |

| C=O stretch (conjugated ketone) | ~1700-1680 | |

| C=C stretch (conjugated) | ~1650-1600 | |

| UV-Visible | π→π* transition (λmax) | ~220-240 |

| n→π* transition (λmax) | ~310-330 |

Research Applications and Broader Impact in Chemical Sciences

Role of Cyclopentenones as Versatile Synthetic Building Blocks for Complex Natural Products and Analogues

The cyclopentenone core is a powerful synthon, or building block, for the assembly of numerous bioactive target molecules, particularly complex natural products. acs.orgresearchgate.net Its prevalence in nature is notable, forming the key structural feature in compounds like jasmone, aflatoxins, and several prostaglandins (B1171923). wikipedia.org The strategic value of cyclopentenones in synthesis stems from the diverse chemical modifications available for the enone structural motif. acs.orgnih.gov

Key synthetic strategies to construct the cyclopentenone ring itself include the Pauson–Khand reaction, which combines an alkene, an alkyne, and carbon monoxide, and the Nazarov cyclization of divinyl ketones. thieme-connect.comnih.gov Once formed, the cyclopentenone scaffold can be elaborated into more complex structures. A primary transformation is the conjugate addition (or Michael reaction), where nucleophiles add to the β-carbon of the enone system. thieme-connect.comacs.org This reaction is fundamental in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. nih.gov Chiral cyclopentenones are particularly important as key intermediates in the asymmetric synthesis of these and other bioactive molecules. acs.org The ability to control the stereochemistry at various positions on the ring is crucial for achieving the desired biological activity in the final product. thieme-connect.com

| Natural Product Class | Core Scaffold | Key Synthetic Strategy | Representative Example |

| Prostaglandins | Substituted Cyclopentenone | Conjugate addition of side chains | Prostaglandin E2, 15d-PGJ2 |

| Jasmonates | Substituted Cyclopentenone | Elaboration of cyclopentenone precursors | Methyl Jasmonate |

| Clavulones | Marine Prostanoids | Synthesis from cyclopentenone building blocks | Clavulone |

| Bicyclic Systems | Fused Cyclopentenone | Intramolecular Pauson-Khand Reaction | Precursors to Guanacasterpene A |

This table summarizes major classes of natural products derived from cyclopentenone building blocks and the key synthetic transformations employed.

Strategies for Derivatization towards Structurally Diverse Scaffolds with Potential for Chemical Probe Development

The inherent reactivity of the cyclopentenone ring provides a platform for extensive derivatization, making it an attractive scaffold for developing chemical probes. Chemical probes are small molecules used to study biological systems, often by selectively binding to a protein target. The functionalization of a core scaffold like 2-(hex-1-en-1-yl)cyclopent-2-en-1-one allows for the attachment of reporter tags (e.g., fluorophores, biotin) or reactivity-modifying groups.

The α,β-unsaturated carbonyl moiety is a powerful electrophile, making it susceptible to attack by various nucleophiles. pnas.org This reactivity is the basis for several key derivatization strategies:

Michael Addition: This is the most prominent reaction for functionalizing cyclopentenones. masterorganicchemistry.com A wide range of nucleophiles, including thiols (like the side chain of cysteine), amines, and enolates, can add to the β-position of the ring. masterorganicchemistry.comnih.gov This reaction is particularly relevant for chemical biology, as it can be used to covalently label cysteine residues in proteins. nih.gov By attaching a biotin (B1667282) tag to the cyclopentenone scaffold, one could create a probe for identifying protein targets via affinity purification. nih.gov

Cycloaddition Reactions: Cyclopentenones are effective partners in cycloaddition reactions. They can act as dienophiles in Diels-Alder reactions to form complex, fused tricyclic systems or participate in photochemical [2+2] cycloadditions. thieme-connect.com These strategies dramatically increase molecular complexity and allow for the creation of rigid, three-dimensional scaffolds.

Carbonyl and α-Carbon Chemistry: The carbonyl group can undergo 1,2-addition reactions, and the α-carbon can be functionalized via enolate chemistry, further expanding the diversity of accessible structures. acs.org

| Derivatization Strategy | Reagent/Reaction Type | Resulting Scaffold Feature | Potential Application |

| Michael Addition | Thiols, Amines, Enolates | Addition at Cβ position | Covalent protein labeling, Probe attachment |

| Diels-Alder Reaction | Dienes | Fused six-membered ring | Creation of rigid polycyclic structures |

| [2+2] Cycloaddition | Alkenes (photochemical) | Fused four-membered ring | Access to strained ring systems |

| Enolate Alkylation | Alkyl Halides (post-Michael addition) | Functionalization at Cα position | Introduction of additional diversity points |

This table outlines key strategies for modifying the cyclopentenone core to generate diverse chemical structures suitable for probe development.

Interdisciplinary Relevance in Advanced Materials Science and Exploratory Medicinal Chemistry Research

The cyclopentenone motif has significant relevance beyond synthetic chemistry, finding applications in both materials science and medicinal chemistry.

In medicinal chemistry , the cyclopentenone ring is a recognized "privileged scaffold" present in numerous compounds with potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.netnih.gov The mechanism of action for many of these compounds, particularly cyclopentenone prostaglandins, is linked to their electrophilic character. researchgate.net They can form covalent adducts with nucleophilic residues (e.g., cysteine) on key signaling proteins, thereby modulating their function. nih.gov For instance, certain cyclopentenone prostaglandins can inhibit the pro-inflammatory transcription factor NF-κB by covalently modifying components of its signaling pathway. nih.gov This reactivity makes the cyclopentenone scaffold a valuable starting point for designing targeted covalent inhibitors, a growing area in drug discovery. ucl.ac.uk

In advanced materials science , cyclopentenone is considered a functionalized olefin that can serve as a monomer for polymerization. nih.gov The direct polymerization of olefins containing polar functional groups is a significant challenge in polymer chemistry. However, recent research has demonstrated that cyclopentenone can be effectively polymerized using a Lewis acid catalyst system based on aluminum. nih.gov This process yields a novel functionalized polyolefin, a polymer with a poly-ethylene-like backbone and regularly spaced ketone functionalities. nih.gov Such carbonyl-rich polymers are of interest for creating advanced materials with tailored properties, such as modified adhesion or thermal stability. This discovery represents a new pathway for creating functional polymeric materials that were previously difficult to access. nih.gov

| Field of Research | Application/Role | Underlying Chemical Principle | Example |

| Medicinal Chemistry | Anticancer, Anti-inflammatory Agent | Michael addition with protein thiols (e.g., Cysteine) | Cyclopentenone Prostaglandins (e.g., 15d-PGJ2) inhibiting NF-κB |

| Advanced Materials Science | Polymer Monomer | Lewis acid-catalyzed polymerization of the alkene | Synthesis of ketone-functionalized polyolefins |

This table highlights the interdisciplinary impact of the cyclopentenone structure in medicinal chemistry and materials science.

Future Perspectives and Emerging Directions in Cyclopentenone Chemistry Research

Development of Novel and More Efficient Stereoselective/Enantioselective Methodologies

The synthesis of chiral cyclopentenones is a critical area of research due to their importance as building blocks for a wide array of complex molecules. acs.org A significant thrust in this domain is the development of novel and more efficient stereoselective and enantioselective methodologies. These methods aim to control the three-dimensional arrangement of atoms with high precision, which is crucial for the biological activity of many target molecules.

Recent progress has been notable in several key reaction types used for constructing the cyclopentenone core:

Nazarov Cyclization: This powerful method for synthesizing cyclopentenones has seen significant advancements in catalytic asymmetric versions. researchgate.net The development of novel chiral catalysts is enabling the production of highly enantiomerically enriched cyclopentenones.

Pauson-Khand Reaction: As a classic (2+2+1) cycloaddition, the Pauson-Khand reaction remains a staple for cyclopentenone synthesis. thieme-connect.com Current research is focused on developing milder and more efficient catalytic systems to broaden the substrate scope and improve stereocontrol.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. nih.gov N-Heterocyclic carbenes (NHCs), for instance, have been successfully employed in the asymmetric construction of functionalized cyclopentenones. researchgate.net

These advancements are continually expanding the synthetic chemist's toolkit, allowing for the creation of complex cyclopentenone structures with high levels of stereochemical control.

Below is a table summarizing some notable stereoselective/enantioselective methods for cyclopentenone synthesis:

| Methodology | Catalyst Type | Key Features |

| Asymmetric Nazarov Cyclization | Chiral Lewis Acids, Brønsted Acids | High enantioselectivity, control of double bond position. researchgate.netorganic-chemistry.org |

| Asymmetric Pauson-Khand Reaction | Chiral Rh(I) or Co complexes | Access to complex polycyclic systems. acs.org |

| Organocatalytic Annulations | Chiral N-Heterocyclic Carbenes (NHCs), Amines | Metal-free conditions, high diastereo- and enantioselectivity. researchgate.netnih.gov |

| Redox-Relay Heck Reaction | Palladium with chiral ligands | Enantioselective desymmetrization of cyclic enones. nih.gov |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Cyclopentenone Synthesis

For cyclopentenone synthesis, AI and ML can be applied in several ways:

Reaction Prediction: Neural network models can be trained on large databases of known reactions to predict the major product of a given set of reactants and reagents. mit.edustanford.edu This can help chemists to anticipate the feasibility of a planned synthetic step.

Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for achieving high yield and selectivity. acs.orgtechnologynetworks.compreprints.org This can significantly reduce the time and resources required for experimental optimization.

Retrosynthetic Analysis: AI-powered tools are being developed to propose synthetic pathways for complex target molecules, including those containing a cyclopentenone core. cas.org These tools can augment the creativity of chemists and accelerate the discovery of new synthetic strategies.

Advancements in Biomass Valorization and Derivatization to Cyclopentenone Scaffolds

The transition towards a more sustainable chemical industry has spurred research into the utilization of renewable feedstocks. Biomass, particularly lignocellulosic biomass, is a rich source of platform molecules that can be converted into valuable chemicals. nih.gov Furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which can be derived from the carbohydrate fraction of biomass, are key starting materials for the synthesis of cyclopentanone (B42830) and its derivatives. nih.gov

This approach offers a sustainable alternative to traditional petroleum-based routes for the production of cyclopentenone scaffolds and aligns with the principles of green chemistry. The ability to produce these important building blocks from renewable resources is a key step towards a circular economy. researchgate.netnih.gov

The following table outlines the general transformation of biomass-derived furfural to cyclopentanone derivatives:

| Starting Material | Key Intermediates | Product |

| Furfural (from biomass) | Furfuryl alcohol, 4-hydroxy-2-cyclopentenone, 2-cyclopentenone | Cyclopentanone |

| 5-(Hydroxymethyl)furfural (from biomass) | 2,5-Bis(hydroxymethyl)furan, 4-hydroxy-4-(hydroxymethyl)-2-cyclopentenone | 3-(Hydroxymethyl)cyclopentanone |

Exploration of Unprecedented Reactivity Modes and Design of Novel Catalytic Systems for Cyclopentenone Transformations

Beyond the synthesis of the cyclopentenone core itself, a significant area of future research lies in exploring new ways to functionalize this versatile scaffold. This includes the discovery of unprecedented reactivity modes and the design of novel catalytic systems to effect these transformations.

Cyclopentenones are highly reactive molecules, and their reactivity can be harnessed to construct complex molecular architectures. thieme-connect.com For example, they are excellent partners in various cycloaddition reactions, such as the Diels-Alder reaction. nih.gov Future work will likely focus on developing new types of cycloadditions involving cyclopentenones to access novel ring systems.

The development of new catalytic systems is also crucial for expanding the reactivity of cyclopentenones. For instance, gold(I) catalysts have been shown to be effective in promoting novel cycloisomerization reactions of enynyl acetates to produce functionalized 2-cyclopentenones. acs.org Similarly, nickel-catalyzed reactions are being explored for novel cycloadditions to form cyclopentenones with unique substitution patterns. semanticscholar.org The discovery of new photochemical reactions of cyclopentenones also opens up new avenues for their functionalization. rsc.org

The exploration of these new frontiers in reactivity and catalysis will undoubtedly lead to the development of innovative synthetic methodologies and provide access to a wider range of complex molecules based on the cyclopentenone framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.